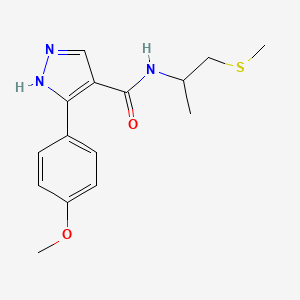
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and also to improve cognitive function and memory. 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 2-acetylthiophene in the presence of a catalyst to form 4-(4-methoxyphenyl)-3-thioacetyl-5-methyl-1H-pyrazole. This intermediate compound is then reacted with 2-bromo-1-(1-methylpropan-2-yl)ethanone to produce 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(9-21-3)17-15(19)13-8-16-18-14(13)11-4-6-12(20-2)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJHRJEGKAKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)NC(=O)C1=C(NN=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

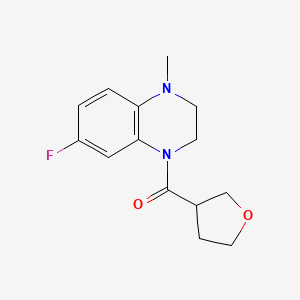
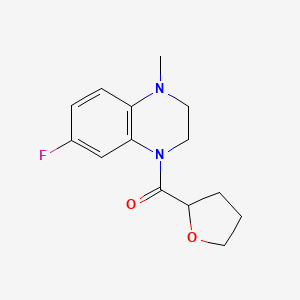
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
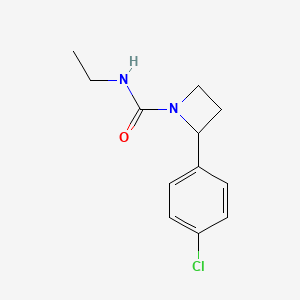
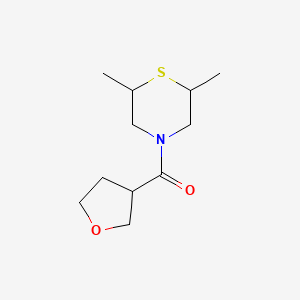
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
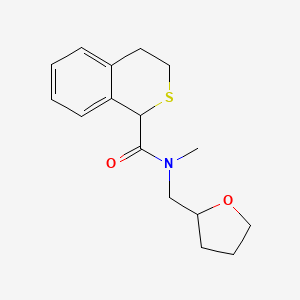
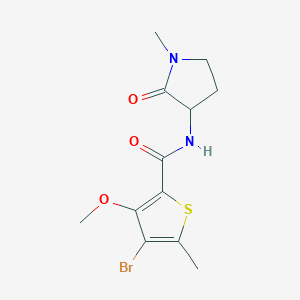
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
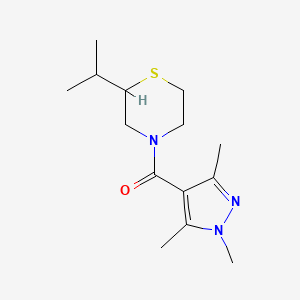
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)